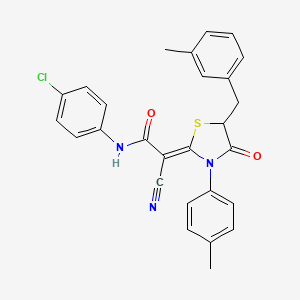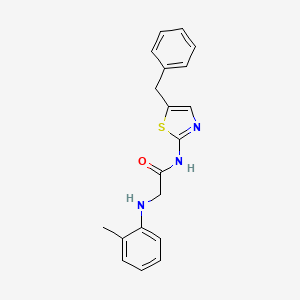![molecular formula C19H17Cl2N3O2S B7732935 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide](/img/structure/B7732935.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Métodos De Preparación
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Synthesis of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of 2,4-dichlorotoluene.
Formation of thiazole ring: The 2,4-dichlorobenzyl chloride reacts with thiourea to form the thiazole ring.
Coupling with glycinamide: The thiazole derivative is then coupled with glycinamide in the presence of a suitable coupling agent to form the final compound.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use catalytic processes and continuous flow reactors to enhance efficiency .
Análisis De Reacciones Químicas
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to cell death. Additionally, it may interfere with signaling pathways related to inflammation and cancer cell proliferation .
Comparación Con Compuestos Similares
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide can be compared with other thiazole derivatives, such as:
2,4-dichlorobenzyl alcohol: Known for its antibacterial properties and used in throat lozenges.
2,4-dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and pesticides.
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide: Studied for its potential antifungal and anticancer activities.
Propiedades
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-14(27-19)8-12-6-7-13(20)9-15(12)21/h2-7,9-10,22H,8,11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMPHJHHKNLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7732857.png)

![(2Z)-N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7732875.png)
![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B7732880.png)

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B7732899.png)


![(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B7732917.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide](/img/structure/B7732939.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B7732945.png)


